molecular formula C26H36ClN7O7S B1607030 Dansyl-Glu-Gly-Arg-Chloromethylketone CAS No. 69024-84-6

Dansyl-Glu-Gly-Arg-Chloromethylketone

Cat. No.: B1607030
CAS No.: 69024-84-6
M. Wt: 626.1 g/mol
InChI Key: LDMSFLLWFAFZAF-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-Glu-Gly-Arg-Chloromethylketone is a synthetic peptide derivative known for its role as a protease inhibitor. It is particularly effective in inhibiting serine proteases, such as urokinase, factor Xa, and tissue plasminogen activator (tPA) . This compound is often used in biochemical research to study enzyme mechanisms and to develop therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The typical synthetic route includes:

    Protection of amino groups: Using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

    Peptide bond formation: Coupling protected amino acids using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Dansylation: Introducing the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) to the peptide.

    Chloromethyl ketone introduction: Reacting the peptide with chloromethyl ketone derivatives under controlled conditions.

Industrial Production Methods

Industrial production of dansylglutamyl-glycyl-arginine chloromethyl ketone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Dansyl-Glu-Gly-Arg-Chloromethylketone undergoes various chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The peptide backbone can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Oxidizing agents: Like hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a modified peptide with an amine group replacing the chloromethyl group .

Scientific Research Applications

Dansyl-Glu-Gly-Arg-Chloromethylketone has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme kinetics and mechanisms.

    Biology: Employed in the investigation of protease functions and inhibition.

    Medicine: Potential therapeutic applications in conditions involving excessive protease activity, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents .

Mechanism of Action

Dansyl-Glu-Gly-Arg-Chloromethylketone exerts its effects by irreversibly inhibiting serine proteases. The chloromethyl ketone group reacts with the active site serine residue of the protease, forming a covalent bond and rendering the enzyme inactive. This inhibition mechanism is crucial for studying protease functions and developing protease inhibitors as therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Dansylglutamyl-glycyl-arginine methyl ketone: Similar structure but with a methyl ketone group instead of a chloromethyl ketone.

    Dansylglutamyl-glycyl-lysine chloromethyl ketone: Similar structure but with lysine instead of arginine.

Uniqueness

Dansyl-Glu-Gly-Arg-Chloromethylketone is unique due to its specific inhibition of serine proteases and its use as a fluorescent probe in biochemical assays. The dansyl group allows for easy detection and monitoring of enzyme interactions .

Properties

IUPAC Name

(4S)-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMSFLLWFAFZAF-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219080
Record name Dansylglutamyl-glycyl-arginine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69024-84-6
Record name Dansylglutamyl-glycyl-arginine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylglutamyl-glycyl-arginine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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